Benzene, 1-fluoro-4-(3-phenyl-2-propynyl)-
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Overview
Description
Benzene, 1-fluoro-4-(3-phenyl-2-propynyl)-: is an aromatic compound characterized by a benzene ring substituted with a fluoro group and a 3-phenyl-2-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(3-phenyl-2-propynyl)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of fluorobenzene with a suitable alkyne derivative under specific conditions to introduce the 3-phenyl-2-propynyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-fluoro-4-(3-phenyl-2-propynyl)- can undergo nucleophilic aromatic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can be used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenol derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Benzene, 1-fluoro-4-(3-phenyl-2-propynyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals or diagnostic tools .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism by which Benzene, 1-fluoro-4-(3-phenyl-2-propynyl)- exerts its effects involves interactions with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the 3-phenyl-2-propynyl group can engage in π-π stacking and other aromatic interactions . These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
Comparison with Similar Compounds
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Properties
CAS No. |
61692-87-3 |
---|---|
Molecular Formula |
C15H11F |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-fluoro-4-(3-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C15H11F/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,8H2 |
InChI Key |
HGBONJGQWXUWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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